molecular formula C18H14ClN3O3 B11966171 N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11966171
M. Wt: 355.8 g/mol
InChI Key: RSJMCKIGRKYPGT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both acetylphenyl and quinazolinyl groups in the molecule suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Acetylation of the Phenyl Group: The acetyl group can be introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling of the Two Moieties: The final step involves coupling the acetylphenyl and chloroquinazolinone moieties through an appropriate linker, such as an acetamide group, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield aminoquinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the quinazolinone core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Acetylphenyl Derivatives: Compounds with similar acetylphenyl groups.

Uniqueness

N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the combination of the acetylphenyl and chloroquinazolinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14ClN3O3/c1-11(23)12-2-5-14(6-3-12)21-17(24)9-22-10-20-16-7-4-13(19)8-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,24)

InChI Key

RSJMCKIGRKYPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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